molecular formula C16H32O3 B126956 3-Hydroxyhexadecanoic acid CAS No. 2398-34-7

3-Hydroxyhexadecanoic acid

Cat. No.: B126956
CAS No.: 2398-34-7
M. Wt: 272.42 g/mol
InChI Key: JGHSBPIZNUXPLA-UHFFFAOYSA-N
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Description

2-Hydroxypalmitic acid: (chemical formula: C₁₆H₃₂O₃) is an intermediate in phytosphingosine metabolism It is a white to off-white solid compound with a molecular weight of 27242 g/mol

    Name: 2-Hydroxypalmitic acid

    CAS Number: 764-67-0

    Melting Point: 86°C

    Boiling Point: 405.5°C at 760 mmHg

    Density: 0.955 g/cm³

    Initial Source: Microorganism

Mechanism of Action

Target of Action

3-Hydroxyhexadecanoic acid, also known as (S)-beta-hydroxypalmitate, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is a very hydrophobic molecule .

Mode of Action

This compound is a long-chain fatty acid that behaves as an uncoupler of oxidative phosphorylation in heart mitochondria . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell. By uncoupling oxidative phosphorylation, it can potentially alter the energy metabolism of the cell .

Biochemical Pathways

It is known to be involved in fatty acid biosynthesis . Specifically, it is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .

Pharmacokinetics

As a long-chain fatty acid, it is likely to be absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Result of Action

As an uncoupler of oxidative phosphorylation, it can potentially alter the energy metabolism of the cell, which could have various downstream effects depending on the specific cell type and physiological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other conditions can affect its stability and activity . .

Preparation Methods

Synthetic Routes:: The synthesis of 2-Hydroxypalmitic acid involves several steps, including oxidation and functional group transformations. While specific synthetic routes may vary, here’s a general outline:

  • Oxidation of Palmitic Acid: : Palmitic acid (hexadecanoic acid) undergoes oxidation to form 2-Hydroxypalmitic acid. Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Hydroxylation Reaction: : The oxidation product is then subjected to hydroxylation, introducing the hydroxyl group at the desired position.

Industrial Production:: Industrial-scale production methods for 2-Hydroxypalmitic acid are not widely documented. research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

2-Hydroxypalmitic acid can participate in various chemical reactions:

    Oxidation: It can undergo further oxidation to form carboxylic acids or other derivatives.

    Reduction: Reduction of the hydroxyl group may yield palmitic acid.

    Substitution: Substitution reactions can occur at the hydroxyl group.

Common reagents include oxidizing agents (KMnO₄, H₂CrO₄), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.

Scientific Research Applications

2-Hydroxypalmitic acid finds applications in several fields:

    Lipid Metabolism Research: It serves as a valuable intermediate in studying lipid metabolism pathways.

    Cell Signaling: It may play a role in cell signaling due to its presence in sphingolipids.

    Biological Membranes: Understanding its effects on membrane properties and fluidity is essential.

    Potential Therapeutic Targets: Researchers explore its impact on diseases related to lipid metabolism.

Comparison with Similar Compounds

While 2-Hydroxypalmitic acid is unique in its structure, it shares similarities with other fatty acids and sphingolipids. Further studies can elucidate its distinct properties compared to related compounds.

Properties

IUPAC Name

2-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSBPIZNUXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-67-0, 2398-34-7
Record name 2-Hydroxyhexadecanoic acid
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Record name 2-Hydroxyhexadecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypalmitic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhexadecanoic acid
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Record name 2-hydroxypalmitic acid
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Record name 2-HYDROXYPALMITIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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